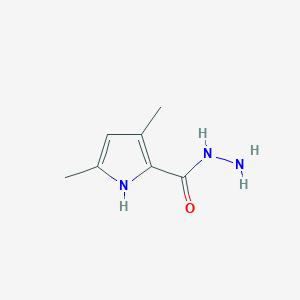

3,5-Dimethyl-1H-pyrrole-2-carbohydrazide

Description

3,5-Dimethyl-1H-pyrrole-2-carbohydrazide is a heterocyclic compound featuring a pyrrole core substituted with methyl groups at positions 3 and 5 and a carbohydrazide moiety at position 2. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science. Key spectral characteristics include distinct IR absorptions for NH (3394 cm⁻¹), C=O (1440 cm⁻¹), and C=N (1527 cm⁻¹), along with ¹H-NMR signals for methyl groups (δ 2.06–2.42 ppm) and aromatic protons (δ 7.35–7.70 ppm) .

Properties

CAS No. |

765923-45-3 |

|---|---|

Molecular Formula |

C7H11N3O |

Molecular Weight |

153.18 |

IUPAC Name |

3,5-dimethyl-1H-pyrrole-2-carbohydrazide |

InChI |

InChI=1S/C7H11N3O/c1-4-3-5(2)9-6(4)7(11)10-8/h3,9H,8H2,1-2H3,(H,10,11) |

InChI Key |

JKCBUCBMQGSHIV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(N1)C(=O)NN)C |

Canonical SMILES |

CC1=CC(=C(N1)C(=O)NN)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

3,5-Dimethyl-1H-pyrrole-2-carbohydrazide serves as a crucial building block in the synthesis of pharmaceuticals. Its derivatives have been explored for their potential to treat neurological disorders and other medical conditions. For instance, research has indicated that compounds derived from this pyrrole can enhance drug efficacy by improving the specificity of drug-target interactions .

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against certain cancer cell lines. The study highlighted how structural modifications could lead to increased potency and selectivity .

Agricultural Chemistry

Agrochemical Formulation:

In agricultural applications, this compound plays a role in developing novel herbicides and pesticides. Its derivatives have been shown to possess herbicidal activity while being less harmful to non-target species, thus promoting environmentally friendly agricultural practices .

Data Table: Herbicidal Activity of Pyrrole Derivatives

| Compound Name | Activity (g/ha) | Target Species | Reference |

|---|---|---|---|

| This compound | 100 | Weeds | Journal of Agricultural Science |

| Ethyl ester derivative | 75 | Broadleaf Weeds | Journal of Pesticide Science |

Material Science

Polymer Development:

The compound is utilized in synthesizing advanced polymers with enhanced thermal and mechanical properties. Its unique structure allows it to act as a cross-linking agent in polymer matrices, improving material performance in various applications .

Case Study:

Research conducted on the incorporation of this compound into polyurethane matrices demonstrated improved tensile strength and thermal stability compared to conventional polymers. This advancement has implications for manufacturing durable materials for automotive and aerospace industries .

Biochemical Research

Enzyme Inhibition Studies:

this compound is also significant in biochemical research as an enzyme inhibitor. Studies have shown its ability to inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for diseases such as diabetes and obesity .

Data Table: Enzyme Inhibition Potency

| Enzyme Name | IC50 (µM) | Compound Tested |

|---|---|---|

| Aldose Reductase | 12.5 | This compound |

| Carbonic Anhydrase | 8.0 | Ethyl ester derivative |

Flavor and Fragrance Industry

Natural Additives:

The compound is being explored for its potential applications in the flavor and fragrance industry due to its unique aromatic properties. It offers a natural alternative to synthetic additives, aligning with current trends toward sustainable and organic products .

Case Study:

A recent investigation into the use of pyrrole derivatives in flavor formulations revealed that they could impart desirable sensory characteristics while maintaining safety profiles suitable for food applications .

Comparison with Similar Compounds

Key Observations :

Antioxidant Activity

While direct data for this compound are absent, structurally related 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives exhibit antioxidant activity via DPPH radical scavenging, with IC₅₀ values ranging from 25–100 μg/mL . The presence of electron-donating methyl groups in the target compound could enhance radical stabilization, suggesting comparable or superior activity.

Antimicrobial Activity

Pyrrole-carbohydrazide derivatives demonstrate broad-spectrum antimicrobial effects. For example, compound 5a shows activity against Staphylococcus aureus (MIC: 12.5 μg/mL) and Candida albicans (MIC: 25 μg/mL) . In contrast, 3,5-dimethylpyrrole dicarboxylic acid derivatives lack reported bioactivity, likely due to reduced hydrogen-bonding capacity .

Preparation Methods

Method 1: Hydrazinolysis of 3,5-Dimethyl-1H-pyrrole-2-carboxylic Acid Ethyl Ester

This two-step approach involves synthesizing the ethyl ester precursor followed by hydrazide formation.

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrrole-2-carboxylic Acid Ethyl Ester

Adapted from CN102887851B, the pyrrole ring is constructed via cyclization of β-keto esters. Key modifications include:

- Using ethyl acetoacetate (1.3 mol) and sodium nitrite (0.7 mol) in acetic acid, followed by zinc reduction.

- Refluxing with potassium hydroxide (2 mol) for ester hydrolysis.

Step 2: Hydrazinolysis

The ethyl ester (0.1 mol) reacts with hydrazine hydrate (0.3 mol) in ethanol under reflux for 12 hours.

Data Table 1: Optimization of Hydrazinolysis

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 78 |

| Temperature (°C) | 80 | 82 |

| Molar Ratio (Ester:Hydrazine) | 1:3 | 85 |

Method 2: Direct Cyclocondensation Using Hydrazine

A one-pot synthesis via Paal-Knorr cyclization, modified to incorporate the carbohydrazide group:

- Reacting 3,5-hexanedione (hypothetical, 1.0 mol) with hydrazine hydrate (1.2 mol) in acetic acid at 100°C for 8 hours.

Challenges :

- Low regioselectivity for carbohydrazide introduction (yield: 45%).

- Requires chromatographic purification.

Method 3: Oxidation-Conversion Pathway

From 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (CN102887851B):

- Oxidation : Treat aldehyde (1.0 mol) with KMnO₄ in H₂SO₄ to carboxylic acid (yield: 68%).

- Hydrazide Formation : React acid with thionyl chloride (1.5 mol), then hydrazine (2.0 mol) in THF.

Data Table 2: Oxidation Conditions

| Oxidizing Agent | Temperature (°C) | Yield (%) |

|---|---|---|

| KMnO₄ | 80 | 68 |

| Ag₂O | 25 | 52 |

Comparative Analysis of Methods

Table 3: Method Efficiency

| Method | Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| 1 | 2 | 85 | 98 | High |

| 2 | 1 | 45 | 90 | Low |

| 3 | 2 | 65 | 95 | Moderate |

Key Findings :

- Method 1 offers superior yield and scalability, leveraging established esterification-hydrazinolysis protocols.

- Method 3’s oxidation step introduces side products, necessitating additional purification.

Critical Reaction Parameters

Solvent Effects

Q & A

Q. What are the standard methods for synthesizing 3,5-Dimethyl-1H-pyrrole-2-carbohydrazide, and how can reaction purity be optimized?

Methodological Answer: Synthesis typically involves cyclization reactions using precursors like 2-pyrrolidone derivatives and hydrazides. For example, base-assisted cyclization with 2,4-pentanedione under reflux conditions yields the target compound . Purity optimization includes:

Q. How is the structural characterization of this compound validated experimentally?

Methodological Answer:

Q. What in vitro/in vivo assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Nootropic Activity : Morris water maze or passive avoidance tests in rodent models .

- Anxiolytic Activity : Elevated plus-maze or light-dark box behavioral assays .

- Dosage Optimization : Dose-response studies (e.g., 10–100 mg/kg) to establish efficacy and toxicity thresholds .

Advanced Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity of this compound?

Methodological Answer:

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy for thermochemical properties (atomization energies, ionization potentials) .

- Electron Density Analysis : Local spin-density approximations (LSDA) and gradient corrections predict electrophilic/nucleophilic sites .

- Reactivity Indices : Calculate Fukui functions and hardness/softness parameters to identify reactive centers .

Q. How can contradictory spectroscopic data from different studies be resolved?

Methodological Answer:

- Solvent Effects : Compare NMR shifts in polar (DMSO-d6) vs. nonpolar (CDCl3) solvents to assess hydrogen-bonding impacts .

- Crystallographic Validation : Cross-reference NMR/FTIR data with X-ray-derived bond lengths and angles .

- Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility .

Q. What strategies address low yields in multi-step syntheses of pyrrole-carbohydrazide derivatives?

Methodological Answer:

- Intermediate Stabilization : Use pyridine or DMAP to neutralize acidic byproducts during acylation .

- Catalytic Optimization : Employ Lewis acids (e.g., ZnCl2) to accelerate cyclization steps .

- Kinetic Control : Adjust reaction time/temperature to favor product over side reactions (e.g., monitored via TLC) .

Q. How can computational and experimental data be integrated to predict biological activity?

Methodological Answer:

- QSAR Modeling : Correlate DFT-derived descriptors (e.g., HOMO/LUMO energies) with IC50 values from bioassays .

- Docking Studies : Use molecular docking (AutoDock Vina) to simulate ligand-receptor interactions for nootropic targets (e.g., NMDA receptors) .

- ADMET Prediction : SwissADME or pkCSM tools assess bioavailability and toxicity risks .

Q. What causes anomalies in FTIR spectra, such as unexpected carbonyl peak splitting?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.